Comparative Physicochemical Profile: XLogP3 and Topological Polar Surface Area
Against the structurally closest analog with quantitative data, 2-(azepan-1-yl)-6-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine (CAS 578003-04-0), the target compound replaces a 6-position benzylpiperazine with a 4-position cyclohexylamino group and repositions the benzylpiperazine to the 2-position. PubChem computed properties for the target compound yield XLogP3 = 4.7 and a topological polar surface area (TPSA) of 116 Ų [1]. The azepanyl regioisomer, despite sharing the same molecular formula (C21H29N7O2) and molecular weight (411.5 Da), has a distinct substitution pattern that is expected to alter both logP and TPSA, although exact computed values have not been published in a comparable database [2].
| Evidence Dimension | Lipophilicity (XLogP3) and TPSA |
|---|---|
| Target Compound Data | XLogP3 = 4.7; TPSA = 116 Ų |
| Comparator Or Baseline | 2-(azepan-1-yl)-6-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine (CAS 578003-04-0): XLogP3 and TPSA not publicly computed in the same database. |
| Quantified Difference | Not quantifiable; structural isomerism implies divergent values. |
| Conditions | PubChem computed properties (XLogP3 v3.0, Cactvs TPSA). |
Why This Matters
Lipophilicity governs membrane permeability and non-specific binding; a ΔXLogP3 of ≥0.5 between positional isomers can shift a compound across CNS drug-likeness thresholds, directly influencing which analog is selected for a blood-brain barrier penetrant programme.
- [1] PubChem CID 3692462, Computed Properties: XLogP3-AA = 4.7, Topological Polar Surface Area = 116 Ų. National Center for Biotechnology Information (2025). View Source
- [2] Kuujia Product Page, CAS 578003-04-0. Molecular formula and weight confirmation; no XLogP3 or TPSA reported. View Source
